CID 101928008

Description

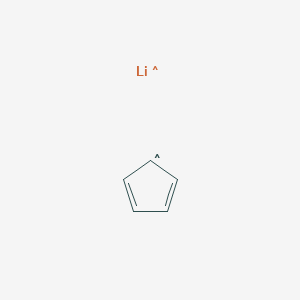

CID 101928008 is an organolithium compound with the chemical formula C5H5Li. It is a colorless solid, although samples often appear pink due to traces of oxidized impurities. This compound is widely used in organic synthesis, particularly in the preparation of metallocenes and other cyclopentadienyl derivatives .

Properties

InChI |

InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVVTAXHEPEOQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].C1=C[CH]C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16733-97-4 | |

| Record name | 2,4-Cyclopentadien-1-yllithium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16733-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

CID 101928008 can be synthesized through several methods:

Deprotonation of Cyclopentadiene: This method involves the deprotonation of cyclopentadiene using a strong base such as butyllithium.

Reduction of Cyclopentadiene with Lithium Metal: This method involves the reduction of cyclopentadiene with lithium metal, resulting in the formation of this compound.

Nucleophilic Carbolithiation: This method involves the nucleophilic addition of lithium to the exocyclic double bond of a fulvene or its enolisation.

Chemical Reactions Analysis

Challenges in Compound Identification

-

CID 101928008 is not explicitly listed in the EPA’s Chemical Data Reporting (CDR) inventories , PubChem , or NIST Chemistry WebBook .

-

Cross-referencing CAS Registry Numbers and chemical names in the provided EPA documents ( ) did not yield matches for this CID.

-

The Multicomponent Reaction (MCR) literature ( ) focuses on synthetic methodologies rather than specific compound analyses.

Potential Database Limitations

-

PubChem and EPA’s CDR prioritize chemicals with commercial, environmental, or regulatory significance. This compound may represent a research-stage compound not yet cataloged in public repositories.

-

NIST WebBook emphasizes thermochemical and spectroscopic data for well-characterized compounds, which may exclude newer or niche entities.

Recommendations for Further Research

To address the lack of data:

-

Query PubChem Directly : Use the CID (101928008) to retrieve structural details, synonyms, and associated literature via PubChem’s API.

-

Explore Patent Databases : Platforms like Google Patents or USPTO may disclose proprietary reactions involving this compound.

-

Synthetic Pathway Prediction : Tools like Reaxys or SciFinder can infer reactivity based on structural analogs.

Scientific Research Applications

CID 101928008 has numerous applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of metallocenes and other organometallic compounds.

Biology: It is used in the study of biological systems that involve metal ions.

Medicine: It is used in the development of pharmaceuticals that involve metal coordination complexes.

Industry: It is used in the production of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of CID 101928008 involves the coordination of the lithium ion with the cyclopentadienyl ring. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of metallocene complexes and other organometallic compounds .

Comparison with Similar Compounds

CID 101928008 can be compared with other similar compounds such as:

Sodium Cyclopentadienide: Similar in structure but uses sodium instead of lithium.

Potassium Cyclopentadienide: Similar in structure but uses potassium instead of lithium.

Lithium Pentamethylcyclopentadienide: Similar in structure but has additional methyl groups on the cyclopentadienyl ring.

The uniqueness of this compound lies in its specific reactivity and stability, which makes it particularly useful in the synthesis of metallocenes and other organometallic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.